[(E)-2-(2,4-difluorophenyl)vinyl]boronic acid
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Overview
Description
[(E)-2-(2,4-difluorophenyl)ethenyl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a 2,4-difluorophenyl group via an ethenyl linkage. The compound’s unique structure makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-(2,4-difluorophenyl)ethenyl]boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorobenzene, which undergoes a halogenation reaction to introduce a halogen atom (usually bromine) at the desired position.
Formation of Ethenyl Linkage: The halogenated intermediate is then subjected to a Heck reaction with an appropriate ethenyl precursor to form the ethenyl linkage.
Introduction of Boronic Acid Group: The final step involves the conversion of the halogenated ethenyl intermediate to the boronic acid derivative using a palladium-catalyzed borylation reaction.
Industrial Production Methods
In an industrial setting, the production of [(E)-2-(2,4-difluorophenyl)ethenyl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of catalysts, solvents, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
[(E)-2-(2,4-difluorophenyl)ethenyl]boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed from oxidation reactions.
Substituted Derivatives: Formed from nucleophilic substitution.
Scientific Research Applications
[(E)-2-(2,4-difluorophenyl)ethenyl]boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of [(E)-2-(2,4-difluorophenyl)ethenyl]boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is highly efficient and allows for the selective formation of complex organic structures.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenylboronic Acid: Lacks the ethenyl linkage but shares the boronic acid and difluorophenyl groups.
Phenylboronic Acid: A simpler boronic acid derivative without the fluorine substituents.
Vinylboronic Acid: Contains the ethenyl linkage but lacks the difluorophenyl group.
Uniqueness
[(E)-2-(2,4-difluorophenyl)ethenyl]boronic acid is unique due to the combination of the ethenyl linkage and the 2,4-difluorophenyl group. This structure imparts specific reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C8H7BF2O2 |
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Molecular Weight |
183.95 g/mol |
IUPAC Name |
[(E)-2-(2,4-difluorophenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C8H7BF2O2/c10-7-2-1-6(8(11)5-7)3-4-9(12)13/h1-5,12-13H/b4-3+ |
InChI Key |
ZTTQDQPASSNLFS-ONEGZZNKSA-N |
Isomeric SMILES |
B(/C=C/C1=C(C=C(C=C1)F)F)(O)O |
Canonical SMILES |
B(C=CC1=C(C=C(C=C1)F)F)(O)O |
Origin of Product |
United States |
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